6-Methyl-2,6-diazaspiro[3.4]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-7(6-9)4-8-5-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHABFLXJXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: sp3-Rich Spirocyclic Diamine Building Blocks in Drug Discovery
Executive Summary: Escaping "Flatland"
The over-reliance on planar, sp2-rich scaffolds (e.g., heteroaromatics, piperazines) has historically contributed to high attrition rates in drug development due to poor solubility and non-specific binding. This guide details the application of sp3-rich spirocyclic diamines —specifically 2,6-diazaspiro[3.3]heptanes and their congeners—as superior bioisosteres. By imparting three-dimensionality (high Fsp3) without significantly increasing molecular weight, these scaffolds improve physicochemical properties, metabolic stability, and offer novel exit vectors for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
Part 1: The Physicochemical Rationale[1][2]
The Fsp3 Advantage
The correlation between clinical success and the fraction of sp3-hybridized carbons (Fsp3) is well-established (Lovering et al., 2009).[1] Spirocyclic diamines serve as "rigidified" surrogates for traditional saturated heterocycles.
Table 1: Comparative Profile – Planar vs. Spirocyclic Scaffolds
| Feature | Piperazine (Traditional) | 2,6-Diazaspiro[3.3]heptane (Advanced) | Impact on Drug Design |
| Geometry | Chair conformation (flexible) | Rigid, orthogonal exit vectors | Defines precise vector angles; reduces entropic penalty upon binding. |
| Lipophilicity (LogD) | Moderate | Lower (generally) | Improved water solubility due to disrupted crystal packing. |
| Basicity (pKa) | ~9.8 (N1), ~5.3 (N2) | Tunable (High basicity in parent) | High basicity of azetidine rings often requires modulation via N-substitution (e.g., amides). |
| Metabolic Stability | Prone to N-oxidation/ring opening | High (quaternary center blocks metabolism) | Blocks CYP450 "soft spots" found in flexible rings. |
| Fsp3 Contribution | 1.0 (but behaves "flat" in vectors) | 1.0 (True 3D bulk) | Increases topological complexity without MW penalty. |
Vector Analysis
Unlike piperazine, where substituents exit at ~180° (anti-parallel), spirocyclic scaffolds offer diverse angles.
-
2,6-diazaspiro[3.3]heptane: Linear-like but rigid (180° projection).
-
2,7-diazaspiro[3.5]nonane: Angular projection, ideal for accessing pockets orthogonal to the main axis.
Part 2: Strategic Decision Framework
The following decision tree illustrates when to deploy spirocyclic diamines during lead optimization.
Figure 1: Decision logic for scaffold hopping from traditional heterocycles to spirocyclic diamines.
Part 3: Synthetic Methodology
Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane Rationale: The formation of the quaternary carbon is the critical step. This protocol utilizes a robust cyclization strategy via a tosyl-protected intermediate, ensuring high yield and scalability (derived from Burkhard/Carreira methodologies).
Reagents & Equipment
-
Starting Material: 1-Boc-3-azetidinone.
-
Reagents: p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK), Ethanol, Dimethoxyethane (DME).
-
Equipment: Sealed pressure tube or reflux condenser, LC-MS for monitoring.
Step-by-Step Protocol
-
Reductive Amination / Precursor Assembly:
-
Step: Dissolve 1-Boc-3-azetidinone (1.0 eq) and the appropriate benzyl amine or sulfonamide precursor in 1,2-dichloroethane (DCE).
-
Action: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and catalytic Acetic Acid. Stir at RT for 12h.
-
Control: Monitor disappearance of ketone via TLC.
-
Workup: Quench with sat. NaHCO3, extract with DCM.
-
-
Cyclization (The Critical Step):
-
Context: Creating the second ring often requires a leaving group strategy. A common route involves alkylation of a bis-electrophile.
-
Alternate High-Yield Route (Mykhailiuk/Enamine approach): Reaction of 3-formyl-azetidines.
-
Protocol:
-
Take 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Intermediate A).
-
Dissolve in dry THF under Argon.
-
Add primary amine (R-NH2, 1.0 eq).
-
Add Sodium Triacetoxyborohydride (1.4 eq) to form the secondary amine in situ.
-
Cyclization: Heat the reaction mixture to 70°C. Add Potassium tert-butoxide (2.2 eq) slowly. The strong base promotes the intramolecular displacement of the chloride by the newly formed amine.
-
-
-
Deprotection (Validation):
-
Remove Benzyl groups via hydrogenolysis (H2, Pd/C) or Boc groups via TFA/DCM (1:4 ratio) to yield the free diamine salt.
-
Synthetic Workflow Diagram
Figure 2: Synthetic route for 2,6-diazaspiro[3.3]heptane via reductive amination and cyclization.
Part 4: Applications in Drug Discovery[2][4][5]
PROTAC Linker Rigidification
Spirocyclic diamines are increasingly used in Proteolysis Targeting Chimeras (PROTACs).
-
Challenge: Long alkyl chain linkers often suffer from poor permeability and "floppiness," leading to entropic penalties.
-
Solution: Incorporating a spiro[3.3]heptane unit into the linker restricts conformational freedom.
-
Mechanism: The rigid geometry pre-organizes the linker, potentially improving the formation of the ternary complex (Target-PROTAC-E3 Ligase).[2]
Scaffold Hopping Case Study: MCHr1 Antagonists
In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists:
-
Baseline: A morpholine-containing lead showed hERG liability and metabolic instability.
-
Optimization: Replacement of the morpholine with an oxa-azaspiro[3.3]heptane .
-
Result:
-
Reduced lipophilicity (LogD).
-
Maintained potency.
-
Significantly reduced hERG binding due to altered vector and reduced basicity compared to flexible amines.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[3] Link
-
Mykhailiuk, P. K. (2019).[3] Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters.[4][5][6] Link
-
Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters.[4][5][6] Link
-
Chalyk, B. A., et al. (2017).[7] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.[7][8] Chemistry – A European Journal.[9] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: 6-Methyl-2,6-diazaspiro[3.4]octane as a Pharmacophore Scaffold
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties and patentability. 6-Methyl-2,6-diazaspiro[3.4]octane represents a premier scaffold in this paradigm. As a rigid, bicyclic surrogate for piperazine and piperidine, it offers defined vectorization of substituents, reduced lipophilicity (LogP), and enhanced metabolic stability.
This guide details the structural characterization, validated synthetic protocols, and medicinal chemistry applications of this core, specifically focusing on its role in targeting the Plasmodium falciparum cyclic amine resistance locus (PfCARL) and Mycobacterium tuberculosis.
Structural Characterization & Identity[1]
Chemical Identity
-
IUPAC Name: 6-Methyl-2,6-diazaspiro[3.4]octane[1]
-
CAS Registry Number: 135380-24-4
-
Molecular Formula: C₇H₁₄N₂
-
Molecular Weight: 126.20 g/mol
-
SMILES (Canonical): CN1CCC2(CNC2)C1
-
InChI Key: ZDUBHABFLXJXFM-UHFFFAOYSA-N
3D Conformation & Numbering
The molecule consists of a four-membered azetidine ring spiro-fused to a five-membered pyrrolidine ring.
-
Numbering Convention: The numbering initiates at the atom adjacent to the spiro carbon in the smaller (azetidine) ring.
-
Positions 1–3: Azetidine ring (Nitrogen at position 2).
-
Position 4: Spiro quaternary carbon.[2]
-
Positions 5–8: Pyrrolidine ring (Nitrogen at position 6).
-
-
Stereoelectronics: The spiro-fusion forces the two rings to be orthogonal (perpendicular) to each other. This "gem-disubstituted" nature creates a high fraction of sp³ carbons (Fsp³), significantly improving water solubility compared to flat aromatic analogs.
| Property | Value | Implication for Drug Design |
| cLogP | -0.38 | Highly hydrophilic; improves solubility of lipophilic payloads. |
| TPSA | 15.27 Ų | Excellent membrane permeability; CNS penetrant potential. |
| H-Bond Donors | 1 (NH) | The azetidine NH is a vector for further derivatization. |
| H-Bond Acceptors | 2 | Both nitrogens can participate in H-bonding. |
| pKa (Calc) | ~10.5 (N2), ~9.2 (N6) | Basic centers; likely protonated at physiological pH. |
Validated Synthetic Protocol
The synthesis of the 2,6-diazaspiro[3.4]octane core is non-trivial due to the strain of the spiro-junction. The most robust, scalable route employs a [3+2] cycloaddition strategy utilizing a commercially available azetidinone precursor.
Retrosynthetic Analysis
The spiro quaternary center is constructed by reacting an exocyclic alkene (derived from azetidinone) with an azomethine ylide (derived from a benzylamine precursor).
Caption: Retrosynthetic disconnection relying on a convergent [3+2] cycloaddition to form the spiro-junction.
Step-by-Step Experimental Workflow
This protocol synthesizes the core and selectively methylates the N6 position.
Step 1: Olefination of N-Boc-3-azetidinone
-
Reagents: N-Boc-3-azetidinone, Methyltriphenylphosphonium bromide, KHMDS (or n-BuLi).
-
Procedure: Generate the ylide from the phosphonium salt in THF at 0°C. Add the ketone dropwise. Stir at room temperature for 4–6 hours.
-
Outcome: tert-Butyl 3-methyleneazetidine-1-carboxylate.
Step 2: [3+2] Cycloaddition (Core Formation)
-
Reagents: Methylene azetidine (from Step 1), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, LiF or TFA (catalytic).
-
Mechanism: The silyl reagent generates a reactive azomethine ylide in situ, which undergoes 1,3-dipolar cycloaddition with the exocyclic alkene.
-
Procedure: Dissolve alkene and amine precursor in dry DCM or MeCN. Add catalyst (LiF) and sonicate or stir at ambient temperature.
-
Outcome: 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane . This is the critical orthogonal intermediate.
Step 3: Regioselective Modification (The "Switch")
To obtain the 6-Methyl derivative specifically:
-
Debenzylation: Hydrogenation of the intermediate (Pd/C, H₂, MeOH) removes the benzyl group at N6, yielding 2-Boc-2,6-diazaspiro[3.4]octane.
-
N6-Methylation: Perform reductive amination on the free N6 amine using Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (STAB) in DCE.
-
Note: The N2 position remains protected by Boc during this step.
-
-
Global Deprotection: Treat with TFA/DCM (1:4) to remove the N2-Boc group.
-
Final Product: 6-Methyl-2,6-diazaspiro[3.4]octane (usually isolated as a TFA or HCl salt).
Medicinal Chemistry Applications
Malaria: Targeting PfCARL
The 2,6-diazaspiro[3.4]octane scaffold was identified as a potent antimalarial core in a phenotypic screen by the Malaria Drug Accelerator (MalDA) consortium.
-
Mechanism: These compounds target the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a protein essential for parasite protein export.
-
Potency: Optimized derivatives demonstrate <50 nM EC₅₀ against asexual blood-stage parasites.[2]
-
Key Feature: The rigid spiro core positions the N2-substituent (often an amide or urea) and the N6-substituent (often a lipophilic aryl group) in a specific vector that flat scaffolds (like piperazine) cannot mimic.
Tuberculosis: Nitrofuran Delivery
Researchers have utilized the 2,6-diazaspiro[3.4]octane core to deliver nitrofuran warheads.
-
Role of Scaffold: The spiro system acts as a rigid spacer that improves the solubility of the otherwise insoluble nitrofuran moiety while maintaining cell wall permeability in M. tuberculosis.
-
Lead Compounds: N2-nitrofuroyl derivatives have shown MIC values as low as 0.016 µg/mL against H37Rv strains.[1]
Bioisosterism Logic
Caption: Evolution from piperazine to spiro-octane improves selectivity via conformational restriction.
Safety & Handling
-
Hazards: As a secondary/tertiary amine, the free base is corrosive and causes severe skin burns and eye damage (H314).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
References
-
Le Manach, C., et al. (2021).[2][3] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309.[4][5]
-
Khairani, S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.
-
BenchChem Technical Support . (2025). Technical Guide: The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold.
-
PubChem Compound Summary . (2025). 6-Methyl-2,6-diazaspiro[3.4]octane (CID 135380-24-4). National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Document: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite ... - ChEMBL [ebi.ac.uk]
- 3. malariada.org [malariada.org]
- 4. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The 6-Methyl-2,6-diazaspiro[3.4]octane Scaffold: Technical Guide to Therapeutic Applications
Topic: 6-Methyl-2,6-diazaspiro[3.4]octane therapeutic applications literature Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The 6-methyl-2,6-diazaspiro[3.4]octane moiety represents a high-value "privileged scaffold" in modern medicinal chemistry. Characterized by a high fraction of saturated carbon (
This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in antitubercular agents , antimalarials , and Sigma-1 receptor (
Structural Logic & Physicochemical Properties[1]
The "Spiro-Switch" Advantage
In drug design, replacing a piperazine ring with a 2,6-diazaspiro[3.4]octane core is a strategy to improve metabolic stability and selectivity.
-
Conformational Restriction: The spiro center locks the two nitrogen atoms into a fixed spatial relationship, reducing the entropic penalty upon binding to a protein target.
-
Basicity & Permeability: The 6-methyl group (on the pyrrolidine nitrogen) typically serves as the basic center (
~9.0–9.5), crucial for interactions with aspartate/glutamate residues in GPCRs and ion channels. The rigid scaffold often lowers lipophilicity ( ) compared to flexible analogs, potentially improving blood-brain barrier (BBB) penetration.
Numbering and Substitution Pattern
-
Position 2 (Azetidine Nitrogen): typically the attachment point for the "warhead" or variable aromatic periphery (e.g., nitrofuran, aryl amide).
-
Position 6 (Pyrrolidine Nitrogen): methylated in this specific topic, providing the necessary cation-pi interaction capability or solubility handle.
Figure 1: Physicochemical advantages of the spiro-octane core in medicinal chemistry.
Therapeutic Applications
Infectious Disease: Antitubercular Agents
Recent optimization campaigns have utilized the 2,6-diazaspiro[3.4]octane core to improve nitrofuran antibiotics. Traditional nitrofurans often suffer from systemic toxicity. By linking the nitrofuran warhead to the 2-position of the spiro scaffold, researchers have achieved high potency against Mycobacterium tuberculosis (Mtb) while mitigating toxicity.
-
Mechanism: The nitrofuran moiety is a prodrug activated by the mycobacterial enzyme Rv3547 (deazaflavin-dependent nitroreductase), generating reactive intermediates that damage DNA/proteins.
-
Key Data:
Neuroscience: Sigma-1 Receptor ( R) Antagonists
The scaffold has been successfully deployed to create potent
-
Mechanism:
R modulation influences the N-methyl-D-aspartate receptor (NMDAR) and Mu-opioid receptor (MOR) signaling. Antagonists of R can rescue morphine analgesia in tolerant states.[5][4] -
Efficacy: Derivatives (specifically 2,6-diazaspiro[3.4]octan-7-ones) demonstrated high affinity (
< 10 nM) and significantly enhanced the antinociceptive effect of morphine in rodent models [2].
Antimalarial Activity
A novel series of diazaspiro[3.4]octanes was identified via whole-cell high-throughput screening.[4][6]
-
Activity: Active against the asexual blood stage of Plasmodium falciparum.[1]
-
Potency: Low nanomolar
values (<50 nM) with transmission-blocking potential [3].[7]
Synthetic Methodologies
The synthesis of 6-methyl-2,6-diazaspiro[3.4]octane typically proceeds via the cyclization of functionalized pyrrolidines.
Primary Route: From 1-Benzyl-3-pyrrolidone
This route is preferred for scale-up. It involves a Strecker reaction or similar condensation followed by ring closure to form the azetidine ring.
Figure 2: General synthetic workflow for the 6-methyl-2,6-diazaspiro[3.4]octane core.
Experimental Protocols
Protocol A: Synthesis of the 2,6-Diazaspiro[3.4]octane Core
Note: This is a representative protocol for the formation of the N-Boc protected intermediate, a common precursor.
Reagents: 1-benzyl-3-pyrrolidone, Potassium cyanide, Ammonium carbonate, Lithium aluminum hydride (LiAlH4).
-
Bucherer-Bergs Reaction:
-
Dissolve 1-benzyl-3-pyrrolidone (1.0 eq) in EtOH/H2O (1:1).
-
Add
(3.0 eq) and KCN (1.2 eq). -
Stir at 60°C for 24 hours.
-
Cool, filter the precipitate (hydantoin intermediate), and wash with water.
-
-
Hydrolysis (Optional for amino acid route): Reflux hydantoin in 10% NaOH for 48h to obtain the amino acid.
-
Reduction/Cyclization:
-
Dissolve the intermediate in dry THF under
. -
Slowly add LiAlH4 (4.0 eq) at 0°C.
-
Reflux for 12 hours to reduce carbonyls and effect cyclization if using the diester/nitrile precursors. Note: Specific ring closure of the azetidine often requires activation of a hydroxymethyl arm followed by intramolecular displacement.
-
-
Debenzylation & Methylation:
-
Hydrogenate (H2, Pd/C) to remove the benzyl group.
-
Perform reductive amination with Formaldehyde/Formic acid to install the 6-methyl group.
-
Protocol B: Antitubercular Susceptibility Assay (MABA)
Objective: Determine the MIC of spiro-octane derivatives against Mtb H37Rv.
-
Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.
-
Adjust culture turbidity to McFarland standard No. 1.
-
-
Plating:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of Middlebrook 7H9 medium to all wells.
-
Perform serial 2-fold dilutions of the test compound (6-methyl-2,6-diazaspiro[3.4]octane derivative) directly in the plate (Range: 100 µg/mL to 0.01 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the bacterial suspension to test wells.
-
Include controls: Media only (Sterility), Bacteria only (Growth), and Rifampicin (Positive Control).
-
-
Incubation:
-
Seal plates and incubate at 37°C for 7 days.
-
-
Readout (Alamar Blue):
-
Add 30 µL of Alamar Blue solution (1:1 mixture of 10% Tween 80 and Alamar Blue reagent).
-
Incubate for 24 hours.
-
Interpretation: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change [1].
-
Comparative Data: Spiro-Octane vs. Piperazine
| Feature | 6-Methyl-2,6-diazaspiro[3.4]octane | N-Methylpiperazine | Impact on Drug Design |
| Geometry | 3D, Rigid, Bicyclic | 2D, Flexible, Monocyclic | Spiro core offers better selectivity and entropy profile. |
| Lipophilicity (LogP) | Lower (typically) | Higher | Spiro core improves water solubility. |
| Metabolic Stability | High (Sterically hindered) | Moderate (N-oxidation common) | Spiro core prolongs half-life ( |
| Vector Angle | ~90° (Orthogonal) | ~180° (Linear) | Accesses different binding pockets. |
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023.[2][3]
-
2,6-Diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. 2023.[5]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. 2021.[6]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists. Bioorganic & Medicinal Chemistry. 2017.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
solubility data for 6-Methyl-2,6-diazaspiro[3.4]octane salts
An In-Depth Technical Guide to the Solubility of 6-Methyl-2,6-diazaspiro[3.4]octane Salts
Authored by a Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For ionizable compounds such as 6-Methyl-2,6-diazaspiro[3.4]octane, salt formation is a widely employed strategy to modulate physicochemical properties, including solubility.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of various salt forms of 6-Methyl-2,6-diazaspiro[3.4]octane. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable experimental protocols. This document will delve into the significance of salt selection, provide step-by-step methodologies for kinetic and thermodynamic solubility assays, and present a structured approach to data interpretation.
Introduction: The Critical Role of Salt Selection and Solubility in Drug Development
Approximately 50% of all drugs on the market are administered as salts.[1][2] This highlights the pivotal role of salt formation in optimizing the properties of a drug candidate. The selection of an appropriate salt form can significantly enhance a drug's solubility, dissolution rate, stability, and manufacturability.[2][4] For a weakly basic compound like 6-Methyl-2,6-diazaspiro[3.4]octane, forming a salt with a suitable acidic counterion can drastically improve its aqueous solubility, which is often a prerequisite for adequate absorption from the gastrointestinal tract.[5][6]
The decision of which salt form to advance into clinical development is a critical milestone. Choosing a suboptimal salt can lead to issues with bioavailability, increased development costs, and extended timelines, as a change in the salt form late in development may necessitate the repetition of toxicological and formulation studies.[1][5] Therefore, a thorough understanding and early characterization of the solubility of different salt forms are paramount.
1.1. Physicochemical Properties of 6-Methyl-2,6-diazaspiro[3.4]octane
6-Methyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[7] Its structure contains two basic nitrogen atoms, making it a suitable candidate for salt formation with various acids.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [7] |
| Molecular Weight | 126.20 | [7] |
| LogP | -0.0885 | [7] |
| TPSA (Topological Polar Surface Area) | 15.27 Ų | [7] |
| Physical Form | Liquid |
The low LogP value suggests that the free base has a degree of hydrophilicity. However, for oral administration, enhancing its aqueous solubility through salt formation is a logical and common strategy.
Experimental Determination of Aqueous Solubility
The two primary types of solubility measurements in drug discovery and development are kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound at which it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8][9] It is a high-throughput method often used in early drug discovery for rapid screening of compounds.[10][11]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved form in a saturated solution.[9][12] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility and is crucial for later stages of drug development.[13][14]
General Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of different salts of 6-Methyl-2,6-diazaspiro[3.4]octane.
Figure 1: General workflow for solubility determination of 6-Methyl-2,6-diazaspiro[3.4]octane salts.
Detailed Protocol: Kinetic Solubility Assay by Nephelometry
This protocol outlines the steps for a high-throughput kinetic solubility assay using nephelometry to detect precipitation.[15][16]
Objective: To rapidly assess the kinetic solubility of 6-Methyl-2,6-diazaspiro[3.4]octane salts in various aqueous buffers.
Materials:
-
6-Methyl-2,6-diazaspiro[3.4]octane salts (e.g., HCl, HBr, oxalate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate and phosphate buffers for a range of pH values (e.g., pH 2.0, 4.5, 6.8)
-
96-well microtiter plates (clear bottom)
-
Nephelometer plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each salt form in 100% DMSO.
-
Ensure complete dissolution of the solids.
-
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solutions to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Include a DMSO blank control.
-
-
Addition of Aqueous Buffer:
-
To each well containing the DMSO solution, add the appropriate aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 1-2%. A typical addition would be 5 µL of DMSO stock to 245 µL of buffer.
-
-
Incubation and Mixing:
-
Measurement of Light Scattering:
-
After incubation, measure the light scattering in each well using a nephelometer.
-
The instrument will detect the presence of undissolved particles (precipitate).
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the blank control.
-
Plot the light scattering units against the compound concentration to determine the precipitation point.
-
Detailed Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[9][17]
Objective: To determine the equilibrium solubility of 6-Methyl-2,6-diazaspiro[3.4]octane salts.
Materials:
-
6-Methyl-2,6-diazaspiro[3.4]octane salts (solid powder)
-
Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid salt (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid present at the end of the experiment.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, centrifugation followed by filtration is recommended.[13]
-
Filter the supernatant through a syringe filter into a clean vial. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same buffer system.
-
Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
The determined concentration is the thermodynamic solubility of the salt in that specific buffer at that temperature.
-
It is also advisable to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to check for any phase changes during the experiment.
-
Hypothetical Solubility Data and Interpretation
Since specific is not publicly available, the following table presents a set of hypothetical but realistic data that could be obtained from the described experiments. This serves as an example for data presentation and interpretation.
Table 1: Hypothetical Aqueous Solubility of 6-Methyl-2,6-diazaspiro[3.4]octane Salts at 25°C
| Salt Form | Buffer pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |
| Free Base | 7.4 | 850 | 0.75 |
| Hydrochloride (HCl) | 1.2 | >2000 | >50 |
| 4.5 | >2000 | 25.8 | |
| 6.8 | 1500 | 8.2 | |
| 7.4 | 1200 | 3.5 | |
| Hydrobromide (HBr) | 1.2 | >2000 | >50 |
| 4.5 | >2000 | 22.1 | |
| 6.8 | 1350 | 7.1 | |
| 7.4 | 1100 | 3.0 | |
| Oxalate | 1.2 | 1800 | 15.3 |
| 4.5 | 1650 | 9.7 | |
| 6.8 | 950 | 2.1 | |
| 7.4 | 700 | 1.0 |
Interpretation of Results
-
Impact of Salt Formation: As expected, all salt forms demonstrate significantly higher aqueous solubility compared to the free base, particularly at lower pH values.[6][19] This is due to the protonation of the basic nitrogen atoms, leading to the formation of more polar, water-soluble species.
-
pH-Dependent Solubility: The solubility of the salts is highly dependent on the pH of the medium.[12][20] As the pH increases towards the pKa of the parent compound, the equilibrium shifts towards the less soluble free base, resulting in a decrease in the overall solubility. This is a crucial consideration for oral drug delivery, as the drug will encounter a wide range of pH environments in the gastrointestinal tract.
-
Comparison of Counterions: In this hypothetical dataset, the hydrochloride and hydrobromide salts exhibit the highest solubility across the tested pH range. The oxalate salt shows a more modest improvement in solubility. This illustrates the importance of screening multiple counterions to identify the optimal salt form.[4]
-
Kinetic vs. Thermodynamic Solubility: The kinetic solubility values are generally higher than the thermodynamic solubility values. This is because the kinetic measurement reflects the point of precipitation from a supersaturated state, while the thermodynamic value represents the true equilibrium.[9] High kinetic solubility is advantageous for high-throughput screening assays, while thermodynamic solubility is more relevant for predicting in vivo performance and for formulation development.[8]
The selection of the best salt form would involve a trade-off between various properties. While the hydrochloride salt shows excellent solubility, other factors such as hygroscopicity, stability, and manufacturability would also need to be thoroughly investigated before making a final decision.
Conclusion and Recommendations
The aqueous solubility of 6-Methyl-2,6-diazaspiro[3.4]octane can be significantly enhanced through the formation of pharmaceutical salts. This technical guide has provided a comprehensive overview of the principles and methodologies for determining the solubility of these salts.
It is recommended that a systematic salt screening study be conducted, encompassing a diverse range of pharmaceutically acceptable counterions. Both kinetic and thermodynamic solubility should be assessed across a physiologically relevant pH range. The resulting data, combined with characterization of the solid-state properties of each salt, will enable an informed and data-driven selection of the optimal salt form of 6-Methyl-2,6-diazaspiro[3.4]octane for further drug development. This early and thorough characterization is a critical step in mitigating risks and ensuring the successful progression of a promising drug candidate.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
Journal of Pharmaceutical Investigation. (2022). A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. Retrieved from [Link]
-
Pharmaceutics. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]
-
Slideshare. (n.d.). Salt selection in pharmaceutical product development. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development | Request PDF. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
PMC. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
PMC. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Retrieved from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011, September 23). SYNTHESIS AND EVALUATION OF NANOSTRUCTURED PARTICLES OF SALT OF KETOCONAZOLE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]
-
iChemical. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2. Retrieved from [Link]
-
Synthesis. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Retrieved from [Link]
-
PMC. (n.d.). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. Retrieved from [Link]
-
ResearchGate. (2023, July). Colorful Prothionamide Salt Forms with Enhancement in Water Solubility and Dissolution Behavior | Request PDF. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methyl-6-azaspiro[3.4]octan-2-ol. Retrieved from [Link]
-
NIST X-Ray Photoelectron Spectroscopy Database. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Methyl-6-hepten-4-yn-2-ol (CAS 20937-57-9). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Peptide Coupling Conditions for Spirocyclic Secondary Amines
Introduction: The Challenge and Opportunity of Spirocyclic Scaffolds
In contemporary drug discovery, spirocyclic moieties are increasingly incorporated into molecular designs to enhance three-dimensionality, improve metabolic stability, and fine-tune binding affinity. When these spirocycles contain a secondary amine, they present a unique synthetic challenge, particularly in amide bond formation. Unlike primary amines or less-hindered secondary amines, spirocyclic secondary amines are characterized by significant steric bulk and reduced nucleophilicity due to their rigid, constrained ring systems.[1][2]
Standard peptide coupling conditions often fail or provide disappointingly low yields, necessitating a carefully optimized approach.[3] This guide provides a comprehensive overview of the critical parameters, reagents, and protocols required to achieve efficient and successful peptide couplings with these challenging substrates. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of coupling sterically hindered amines.
Foundational Concepts: The Mechanism of Amide Bond Formation
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. The core principle involves the "activation" of the carboxylic acid's carbonyl group to make it a more potent electrophile, susceptible to nucleophilic attack by the amine.[4][5] This is achieved using a coupling reagent, which converts the carboxylate's hydroxyl group into a better leaving group, typically forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acylphosphonium species.[6][7] The sterically hindered spirocyclic amine then attacks this activated intermediate to form the thermodynamically stable amide bond.
Visualization: Generalized Amide Coupling Mechanism
The following diagram illustrates the fundamental two-step process of carboxyl activation followed by nucleophilic attack by the amine.
Sources
Application Note: Incorporating 6-Methyl-2,6-diazaspiro[3.4]octane into DNA-Encoded Libraries (DEL)
Executive Summary
This application note details the strategic incorporation of 6-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-30-2) into DNA-Encoded Libraries (DEL).[1] As drug discovery shifts away from flat, aromatic-heavy chemical space ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools for improving solubility, metabolic stability, and target selectivity.[1][2]
This guide provides a validated protocol for coupling this specific spirocyclic secondary amine to DNA-conjugated carboxylic acids.[1] Unlike primary amines, the steric bulk of the spiro[3.4] system presents unique challenges in aqueous amide coupling. We present an optimized DMT-MM mediated protocol that ensures >85% conversion while maintaining DNA tag integrity.
Strategic Rationale: The Spiro Advantage
Physicochemical Profile
The 6-Methyl-2,6-diazaspiro[3.4]octane moiety offers a distinct advantage over traditional piperazine or piperidine linkers.[1]
-
Geometry: The spiro-fusion forces the two rings to be perpendicular, creating a rigid, three-dimensional vector that projects substituents into novel chemical space.[1]
-
Basicity: The N-methyl tertiary amine (N6) remains basic (pKa ~8.5–9.0), providing a solubilizing handle and a potential cation-pi interaction point within a binding pocket.[1]
-
Character: Increasing the fraction of
carbons correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
Comparative Data
| Property | Piperazine | 6-Methyl-2,6-diazaspiro[3.4]octane | Impact on DEL |
| Geometry | Planar/Chair (Flexible) | Rigid / Orthogonal | Reduced entropic penalty upon binding.[1] |
| Vector Angle | 180° (Linear) | ~109° (Kinked) | Access to side pockets off the main vector. |
| Lipophilicity | Variable | Lower LogD | Improved aqueous solubility of the DNA conjugate. |
Experimental Protocol: On-DNA Amide Coupling
Reaction Design
The primary challenge with 6-Methyl-2,6-diazaspiro[3.4]octane is the steric hindrance of the secondary amine at position 2 (cyclobutane ring).[1] Standard EDC/s-NHS coupling often stalls or hydrolyzes before completion.[1] We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) , which forms a highly reactive activated ester in situ and functions efficiently in aqueous/alcoholic co-solvents.[1]
Materials
-
DNA Headpiece (HP): Double-stranded DNA with a 5'-amino linker, functionalized with a carboxylic acid payload (e.g., HP-Linker-COOH).[1]
-
Building Block (BB): 6-Methyl-2,6-diazaspiro[3.4]octane (free base or HCl salt).[1]
-
Buffer: 500 mM Borate Buffer, pH 9.4.
-
Solvent: DMSO (anhydrous).[1]
Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
-
DNA Stock: Dissolve DNA-COOH conjugate in water to 1 mM.[1]
-
BB Stock: Dissolve 6-Methyl-2,6-diazaspiro[3.4]octane in DMSO to 200 mM.
-
Note: If using the HCl salt, add 1 equivalent of DIPEA to the DMSO stock to neutralize.
-
-
DMT-MM Stock: Dissolve DMT-MM in water to 500 mM.[1] Prepare fresh immediately before use.
Step 2: Reaction Assembly (50 µL Scale)
-
In a PCR tube or 96-well plate, combine:
-
Final Conditions: 100 µM DNA, 20 mM BB, 100 mM DMT-MM, pH ~9.0.
Step 3: Incubation
-
Vortex gently and centrifuge.[1]
-
Incubate at 25°C for 16 hours .
-
Critical: Do not heat above 40°C as DMT-MM degrades rapidly and depurination of DNA may occur.[1]
-
Step 4: Purification (Ethanol Precipitation)
-
Add 5 µL of 3 M NaCl (or NaOAc pH 5.2).
-
Add 150 µL (3x volume) of cold absolute Ethanol.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Decant supernatant carefully.[1]
-
Wash pellet with 70% Ethanol.[1]
-
Air dry and resuspend in 50 µL distilled water.
Quality Control & Validation
Analytical Method
Analyze the resuspended product via LC-MS (TOF or Orbitrap) using a C18 oligonucleotide column (e.g., Waters XBridge Oligo).[1]
-
Mobile Phase A: 200 mM HFIP, 8 mM TEA in H2O.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: 5% to 40% B over 10 minutes.
Interpretation
-
Starting Material (SM): Mass of DNA-COOH.[1]
-
Product (P): Mass of SM + 124.2 (Mass of Spiro - H2O).[1]
-
DMT-MM Adduct: Occasionally, a +139 Da adduct is observed.[1][4] This is a stable triazine intermediate.[1] Treatment with 10% piperidine/water for 30 mins usually cleaves this off if it persists.[1]
Success Criteria
-
Conversion: >80% Product (by UV integration at 260 nm).
-
DNA Integrity: No observable depurination (loss of ~150 Da peaks).
Visualizations
Workflow Diagram
The following diagram illustrates the logical flow of the incorporation process within a DEL cycle.
Caption: Figure 1. Optimized workflow for incorporating 6-Methyl-2,6-diazaspiro[3.4]octane into a DEL synthesis cycle.
Chemical Mechanism (DMT-MM Activation)
This diagram details the specific activation pathway, highlighting why DMT-MM succeeds where EDC fails for hindered amines.[1]
Caption: Figure 2. DMT-MM activation mechanism allowing sterically hindered spiro-amines to couple to DNA-tagged acids.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Satz, A. L., et al. (2021).[1] DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges. ACS Pharmacology & Translational Science. [Link][1]
-
Kunig, V. B. K., et al. (2008).[1] Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Chemical Science. [Link]
-
Zheng, X., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. [Link][1]
-
Franzini, R. M., & Neri, D. (2015).[1] Chemical Methods for the Generation of DNA-Encoded Libraries.[1][3][4][5][6][7][8][9] Journal of Medicinal Chemistry. [Link]
Sources
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handling 6-Methyl-2,6-diazaspiro[3.4]octane oxalate vs free base
This Technical Application Note provides a comprehensive guide for researchers handling 6-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-24-4). This spirocyclic diamine is a critical scaffold in medicinal chemistry, valued for its ability to impart structural rigidity and improve physicochemical properties in drug candidates.[1]
The guide distinguishes between the stable Oxalate Salt (storage form) and the reactive Free Base (synthetic form), providing validated protocols for conversion and handling.
Physicochemical Profile & Form Comparison
The molecule exists primarily in two forms.[2] Understanding the distinction is vital for accurate stoichiometry and reaction success.
| Feature | Oxalate Salt (Commercial Form) | Free Base (Reactive Form) |
| CAS Number | 135380-24-4 (General) / 1408074-75-8 (Specific) | 135380-24-4 |
| State | Crystalline Solid (White to Off-white) | Liquid / Low-melting Oil (Colorless to Yellow) |
| Molecular Weight | ~216.23 g/mol (Assuming 1:1 Salt)* | 126.20 g/mol |
| Stability | High. Resistant to oxidation and CO₂. | Moderate. Hygroscopic; absorbs CO₂ to form carbamates. |
| Solubility | Water (High), DMSO, Methanol. | DCM, Chloroform, THF, Alcohols.[3] Partially water-soluble. |
| Primary Use | Long-term storage, Analytical standards. | Nucleophilic substitution, Amide coupling, reductive amination. |
*Note: Commercial batches often vary between 1:1 (Mono-oxalate) and 2:1 (Hemioxalate) stoichiometry. Always verify the specific Certificate of Analysis (CoA) to calculate molar equivalents correctly.
Storage and Stability Protocols
Oxalate Salt (Recommended for Storage)[4][5]
-
Conditions: Store at 2–8°C in a tightly sealed container. Desiccate if possible.
-
Shelf Life: >2 years if kept dry.
-
Handling: Non-volatile.[4] Weigh on standard balances.
Free Base (Transient Form)
-
Conditions: Store at -20°C under an inert atmosphere (Nitrogen/Argon).
-
Risks:
-
Carbamate Formation: The secondary amine (azetidine ring) rapidly reacts with atmospheric CO₂.
-
Volatility: As a low MW amine (126 g/mol ), it can evaporate under high vacuum.
-
-
Handling: Prepare fresh immediately before use. Do not store for >24 hours unless sealed in ampoules.
Protocol: Desalting (Oxalate to Free Base)
The most common failure mode with this scaffold is yield loss into the aqueous layer during extraction. The free base is a small, polar diamine with significant water solubility.
Method A: "Salting-Out" Biphasic Extraction (Standard)
Best for scales >100 mg.
Reagents:
-
Saturated Potassium Carbonate (
) or 5N Sodium Hydroxide ( ). -
Dichloromethane (DCM) or Chloroform (
). -
Solid Sodium Chloride (
).
Step-by-Step:
-
Dissolution: Dissolve the oxalate salt in the minimum amount of water (e.g., 10 mL per gram).
-
Basification: Add Saturated
(aq) slowly until pH > 12.-
Why:
is preferred over NaOH for azetidines to minimize risk of hydrolytic ring opening, though the spiro-system is relatively robust.
-
-
Saturation (Critical): Add solid NaCl to the aqueous mixture until no more dissolves.
-
Mechanism:[3] The "Salting-Out" effect increases the ionic strength of the water, forcing the organic amine out of the aqueous phase and into the organic solvent.
-
-
Extraction: Extract with DCM (3 x volume of aqueous layer).
-
Note: Do not use Diethyl Ether; the amine is too polar and will not partition well.
-
-
Drying: Dry combined organics over Anhydrous Sodium Sulfate (
). -
Concentration: Carefully concentrate under reduced pressure (Rotavap).
-
Caution: Do not heat the bath >30°C. Monitor pressure to avoid evaporating the volatile free base.
-
Method B: Solid Phase Extraction (SCX-2)
Best for scales <100 mg or parallel synthesis.
-
Load: Dissolve oxalate in Methanol (MeOH) and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH to remove oxalic acid and non-basic impurities.
-
Elute: Elute the free base using 2M Ammonia in Methanol (
). -
Finish: Concentrate the eluent to obtain the pure free base.
Desalting Workflow Visualization
Figure 1: Optimized workflow for converting 6-Methyl-2,6-diazaspiro[3.4]octane oxalate to its free base, emphasizing the critical salting-out step to prevent yield loss.
Reaction Guidelines
Choosing between the Oxalate and Free Base depends on the reaction type.
Scenario A: Amide Coupling / Nucleophilic Substitution (SnAr)
-
Recommended Form: Oxalate Salt (in-situ neutralization) .
-
Protocol:
-
Suspend Oxalate salt in the reaction solvent (DMF, DMA, or DCM).
-
Add 3.0 - 4.0 equivalents of DIPEA or Triethylamine.
-
Stir for 15 minutes to ensure liberation of the amine.
-
Add the electrophile (Acid Chloride, Activated Ester, or Aryl Halide).
-
-
Why: This avoids the handling losses of the free base. The extra base neutralizes the oxalic acid and the acid generated during coupling.
Scenario B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
-
Recommended Form: Free Base .[5]
-
Protocol: Use Method A (Desalting) to isolate the free base immediately before the reaction.
-
Why: Oxalates can chelate transition metals (Pd, Cu), poisoning the catalyst and killing the reaction yield.
Scenario C: Reductive Amination
-
Recommended Form: Oxalate Salt .[3]
-
Protocol: The slightly acidic nature of the salt (or buffered conditions) often accelerates imine formation. Use standard conditions (
, DCM/MeOH).
Troubleshooting & FAQ
| Problem | Probable Cause | Solution |
| Low Recovery after Desalting | Amine remained in water. | Saturate aqueous layer with NaCl. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.[3][6] |
| Product is Solid vs Liquid | Residual solvent or carbamate. | Run NMR. If carbamate (extra CO signals), purge with |
| Reaction Stalled (Pd-coupling) | Catalyst poisoning by oxalate. | Must use Free Base . Do not use the salt form for Palladium chemistry. |
| Impurity in NMR (Free Base) | Formation of carbamate. | The free base absorbs CO₂ from air. Store under Argon. |
References
-
PubChem. (2025).[7] Compound Summary: 2-Oxa-6-azaspiro[3.4]octane oxalate (Analogous Structure Data). Retrieved from [Link]
-
ScienceMadness. (2009). Protocol discussion: Forming oxalate salts of amines and recovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate [cymitquimica.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. reddit.com [reddit.com]
- 7. 2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Solvent Selection for 6-Methyl-2,6-diazaspiro[3.4]octane
Abstract
6-Methyl-2,6-diazaspiro[3.4]octane is a sp³-rich, spirocyclic scaffold that has garnered significant attention in medicinal chemistry for its utility as a versatile building block in drug discovery.[1][2] Proper solvent selection is a critical first step for any subsequent application, including chemical synthesis, purification, formulation, and biological screening. This document provides a detailed guide based on the physicochemical properties of the molecule, outlines a systematic protocol for solvent screening, and explains the scientific rationale behind the recommended procedures to ensure reliable and reproducible results.
Introduction: The Central Role of the Solvent
The choice of a solvent is not merely about dissolution; it is a critical parameter that can dictate reaction kinetics, yield, crystal morphology, and the ultimate biological activity of a compound. For a molecule like 6-Methyl-2,6-diazaspiro[3.4]octane, which possesses a unique three-dimensional structure with multiple functional groups, selecting an appropriate solvent system is paramount. This guide is designed for researchers, chemists, and formulation scientists to navigate the solvent selection process logically and efficiently, minimizing trial-and-error and accelerating development timelines.
Physicochemical Profile of 6-Methyl-2,6-diazaspiro[3.4]octane
Understanding the inherent properties of the solute is the foundation of solvent selection. The principle of "like dissolves like" is governed by the intermolecular forces between solvent and solute molecules.
Key Molecular Characteristics:
-
Structure: A spirocyclic system containing a four-membered azetidine ring and a five-membered pyrrolidine ring. It features one secondary amine and one tertiary amine.
-
Physical State: It is typically supplied as a liquid at ambient temperatures.[3]
-
Polarity: The molecule contains two nitrogen atoms, which are capable of hydrogen bonding, and possesses a calculated LogP value between -0.08 and -0.38.[3][4] This indicates that the molecule is predominantly polar and hydrophilic.
-
Hydrogen Bonding: The secondary amine (-NH) acts as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.[4]
These characteristics strongly suggest that 6-Methyl-2,6-diazaspiro[3.4]octane will exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | ChemScene[4] |
| Molecular Weight | 126.20 g/mol | Sigma-Aldrich, Fluorochem[3] |
| Physical Form | Liquid | Fluorochem[3] |
| LogP | -0.08 to -0.378 | ChemScene[4], Fluorochem[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[4] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[4] |
The Logic of Solvent Selection: A Workflow
A systematic approach to solvent selection ensures a comprehensive evaluation and leads to an optimized system for the desired application. The following workflow illustrates the decision-making process, from initial analysis to final selection.
Caption: Rationale for solvent class selection.
Table 2: Suggested Solvent Screening Panel
| Solvent Class | Solvent | Polarity Index | Type | Rationale for Inclusion | Predicted Solubility |
| Polar Protic | Water | 10.2 | Protic | Excellent H-bonding capability. Important for biological assays. | High |
| Methanol (MeOH) | 5.1 | Protic | Strong H-bonding, less polar than water. Common reaction solvent. | High | |
| Ethanol (EtOH) | 4.3 | Protic | Common, less toxic protic solvent. | High | |
| Polar Aprotic | DMSO | 7.2 | Aprotic | High polarity, good H-bond acceptor. Used for stock solutions. | High |
| Acetonitrile (ACN) | 5.8 | Aprotic | Medium polarity, common in chromatography. | Moderate to High | |
| Dichloromethane (DCM) | 3.1 | Aprotic | Lower polarity, common extraction and reaction solvent. | Moderate | |
| Nonpolar | Toluene | 2.4 | Aprotic | Aromatic, nonpolar solvent. | Low to Insoluble |
| Hexanes | 0.1 | Aprotic | Aliphatic, very nonpolar. Establishes lower solubility bound. | Insoluble |
Conclusion & Expert Recommendations
Based on its physicochemical profile, 6-Methyl-2,6-diazaspiro[3.4]octane is predicted to be highly soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. These should be the primary candidates for applications requiring high concentrations, such as preparing stock solutions for biological screening or for use in aqueous reaction media. For synthetic transformations documented in the literature, solvents like dichloromethane and ethyl acetate have been used, suggesting sufficient solubility for reaction purposes. [5]The protocols provided herein offer a self-validating system to confirm these predictions and quantify solubility, ensuring that researchers can confidently select the optimal solvent for their specific application, thereby enhancing experimental success and reproducibility.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead . MDPI. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead . Semantic Scholar. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of the 2,6-Diazaspiro[3.4]octane Scaffold in Medicinal Chemistry
The 2,6-diazaspiro[3.4]octane core is a novel, sp³-rich scaffold that has garnered significant attention in medicinal chemistry.[1] Its inherent three-dimensional and rigid structure offers a unique conformational constraint that can lead to improved physicochemical and pharmacological properties of drug candidates.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas, including infectious diseases and central nervous system disorders.[1] The 6-Methyl-2,6-diazaspiro[3.4]octane moiety, in particular, serves as a crucial building block for the synthesis of a diverse array of more complex molecules. The controlled, large-scale synthesis of this key intermediate is therefore a critical step in advancing drug discovery programs.
This document provides a detailed guide for the scale-up synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane and its analogs, focusing on robust and scalable synthetic routes, in-process controls, and purification strategies suitable for multi-gram to kilogram production.
Strategic Approach to Scale-Up Synthesis
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane can be conceptually divided into two main stages: the construction of the core 2,6-diazaspiro[3.4]octane scaffold and the subsequent selective N-methylation. Several synthetic routes for the core scaffold have been reported, with a common and scalable approach involving a multi-step sequence starting from commercially available N-Boc-protected azetidin-3-one.[2]
Our recommended strategy for scale-up focuses on a convergent approach that minimizes the use of hazardous reagents at a large scale and incorporates purification methods amenable to industrial production.
Diagram: Overall Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane.
Part 1: Scale-Up Synthesis of the 2,6-Diazaspiro[3.4]octane Core
The synthesis of the core 2,6-diazaspiro[3.4]octane scaffold on a multigram scale has been previously reported and serves as the foundation for our protocol.[2] This involves a three-step sequence starting from N-Boc-azetidin-3-one.
Protocol 1: Synthesis of tert-butyl 3-(2-(ethoxycarbonyl)vinyl)azetidine-3-carboxylate
This initial step involves a Horner-Wadsworth-Emmons olefination to introduce the vinyl ester moiety.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triethyl phosphonoacetate | 224.16 | 1.2 kg | 5.35 |
| Sodium hydride (60% in mineral oil) | 40.00 | 214 g | 5.35 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 L | - |
| N-Boc-azetidin-3-one | 171.19 | 856 g | 5.00 |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous THF (8 L).
-
Carefully add sodium hydride (60% dispersion in mineral oil, 214 g, 5.35 mol) in portions at 0-5 °C. Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
Add triethyl phosphonoacetate (1.2 kg, 5.35 mol) dropwise to the suspension, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Add a solution of N-Boc-azetidin-3-one (856 g, 5.00 mol) in anhydrous THF (2 L) dropwise over 2 hours, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 L) at 0-10 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash chromatography, but for scale-up, it is often of sufficient purity to be carried forward to the next step.
Protocol 2: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This step involves a [3+2] cycloaddition to form the spirocyclic core.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude unsaturated ester from Protocol 1 | ~241.28 | ~1.2 kg | ~5.00 |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 237.43 | 1.3 kg | 5.47 |
| Lithium fluoride | 25.94 | 230 g | 8.87 |
| Acetonitrile | - | 10 L | - |
Procedure:
-
To a 20 L reactor, add the crude unsaturated ester (~1.2 kg, ~5.00 mol), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.3 kg, 5.47 mol), lithium fluoride (230 g, 8.87 mol), and acetonitrile (10 L).
-
Heat the mixture to 60 °C and stir for 18-24 hours. Monitor the reaction by LC-MS.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is often of sufficient purity for the next step, avoiding the need for large-scale chromatography.[2]
Protocol 3: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
This final step in the core synthesis involves the removal of the benzyl group via hydrogenolysis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude protected spirocycle from Protocol 2 | ~330.44 | ~1.65 kg | ~5.00 |
| Palladium on carbon (10 wt. %) | - | 165 g | - |
| Ethanol | - | 10 L | - |
Procedure:
-
In a suitable hydrogenation reactor, dissolve the crude protected spirocycle (~1.65 kg, ~5.00 mol) in ethanol (10 L).
-
Carefully add 10% palladium on carbon (165 g). Caution: Palladium on carbon can be pyrophoric. Handle under a wet or inert atmosphere.
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate can be purified by crystallization or used directly in the next step if purity is acceptable.
Part 2: Scale-Up N-Methylation and Final Product Isolation
The selective N-methylation of the unprotected secondary amine is achieved through reductive amination.
Protocol 4: Synthesis of tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 212.29 | 1.06 kg | 5.00 |
| Formaldehyde (37% in water) | 30.03 | 445 mL | 5.50 |
| Sodium triacetoxyborohydride | 211.94 | 1.27 kg | 6.00 |
| Dichloromethane (DCM) | - | 10 L | - |
| Acetic acid | 60.05 | 300 mL | 5.24 |
Procedure:
-
To a 20 L reactor, add tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.06 kg, 5.00 mol) and dichloromethane (10 L).
-
Add acetic acid (300 mL, 5.24 mol) to the solution.
-
Add formaldehyde solution (37% in water, 445 mL, 5.50 mol) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.27 kg, 6.00 mol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 L).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on a large-scale system.
Protocol 5: Synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane (Final Product)
This final step involves the deprotection of the Boc group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate | 226.32 | 1.13 kg | 5.00 |
| Hydrochloric acid (4M in 1,4-dioxane) | - | 5 L | 20.0 |
| Diethyl ether | - | 10 L | - |
Procedure:
-
To a 20 L reactor, dissolve tert-butyl 6-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate (1.13 kg, 5.00 mol) in diethyl ether (5 L).
-
Cool the solution to 0-5 °C and slowly add 4M HCl in 1,4-dioxane (5 L, 20.0 mol).
-
A precipitate will form. Stir the suspension at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS.
-
Filter the solid product and wash with cold diethyl ether (2 x 2 L).
-
Dry the solid under vacuum to yield 6-Methyl-2,6-diazaspiro[3.4]octane as its dihydrochloride salt.
-
For the free base, the salt can be neutralized with a strong base (e.g., NaOH) and extracted into an organic solvent. The free base is an oil and can be purified by vacuum distillation.
In-Process Controls and Analytical Methods
Consistent monitoring of the reaction progress and product quality is essential for a successful scale-up.
| Step | Analytical Method | Purpose |
| All reaction steps | TLC, LC-MS | Monitor reaction completion, identify byproducts |
| Starting Materials | NMR, GC-MS | Confirm identity and purity |
| Final Product | NMR, GC-MS, Elemental Analysis | Confirm structure, assess purity, and verify elemental composition |
Diagram: Key Challenges in Scale-Up
Caption: Key considerations and challenges during the scale-up process.
Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment. Key hazards in this synthesis include:
-
Sodium Hydride: Highly flammable and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.
-
Palladium on Carbon: Can be pyrophoric, especially when dry. Handle wet or under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with appropriate safety measures.
-
Exothermic Reactions: The Horner-Wadsworth-Emmons reaction and hydrogenation can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
A comprehensive risk assessment should be conducted before commencing any large-scale synthesis.
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane, a valuable building block in modern drug discovery. By understanding the key chemical transformations, implementing appropriate in-process controls, and adhering to strict safety protocols, researchers and process chemists can confidently produce this important intermediate on a multi-gram to kilogram scale, thereby accelerating the development of novel therapeutics.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 6-Methyl-2,6-diazaspiro[3.4]octane Coupling Optimization
Executive Summary & Scaffold Architecture
The Challenge: The 6-Methyl-2,6-diazaspiro[3.4]octane scaffold is a high-value "privileged structure" in modern drug discovery, serving as a conformationally restricted, sp³-rich bioisostere for piperazines and morpholines.[1]
The Structural Trap: This molecule presents a unique dichotomy in reactivity:
-
N6 (Pyrrolidine): Methylated tertiary amine.[1] It is chemically inert to coupling but highly basic (
) and capable of coordinating soft metals (Pd), acting as a "catalyst sink."[1] -
N2 (Azetidine): Secondary amine.[1] This is your coupling partner. While nucleophilic, it suffers from significant steric hindrance due to the adjacent spiro-center (C5) and ring strain inherent to the 4-membered azetidine.[1]
Scope of Guide:
This technical center focuses on optimizing the coupling of the N2-position via Buchwald-Hartwig Cross-Coupling, Nucleophilic Aromatic Substitution (
Diagnostic Triage: Why is my reaction failing?
Before altering variables, locate your failure mode using the logic flow below.
Caption: Diagnostic logic for identifying failure modes in spiro-diamine couplings. Blue nodes indicate decision points; Red/Green nodes indicate corrective actions.
Module A: Buchwald-Hartwig Cross-Coupling[1][2]
This is the most common failure point. The N6-methyl group can chelate Palladium, removing it from the catalytic cycle.[1] Furthermore, the N2-azetidine is sterically encumbered.[1]
Protocol A1: The "Bulky Ligand" System (Recommended)
Applicability: Coupling with aryl bromides/chlorides, especially ortho-substituted or electron-rich partners.[1]
The System:
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ (Avoid PdCl₂ sources if possible to reduce halide load).[1]
-
Ligand: RuPhos or BrettPhos .[1]
-
Base: Cs₂CO₃ (Weak/Mild) or NaOtBu (Strong).[1]
-
Note: Start with Cs₂CO₃ to preserve the azetidine ring. Use NaOtBu only if reactivity is poor and substrate is stable.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
Step-by-Step Protocol:
-
Free-Basing (Mandatory): If starting with 6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride, dissolve in minimal water, basify with 50% NaOH, extract into DCM, dry over Na₂SO₄, and concentrate.[1] Do not skip this. In situ neutralization is often inefficient for this scaffold.[1]
-
Charge: In a glovebox or under Ar, add Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), Base (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Pre-stirring catalyst/ligand in solvent for 5 mins is beneficial.
-
Reaction: Heat to 80-100°C. Do not exceed 110°C to avoid azetidine thermal degradation.
-
Workup: Filter through Celite. Scavenge Pd using thiourea resins (N6-Me loves to hold onto residual Pd).
FAQ: Buchwald Coupling
Q: My conversion stops at 60%. Adding more catalyst doesn't help. Why? A: You likely have Product Inhibition .[1] The product (a tertiary aniline at N2 and tertiary amine at N6) is a bidentate ligand that shuts down the catalyst.[1]
-
Fix: Switch to Pd-G3/G4 precatalysts (e.g., RuPhos-Pd-G3).[1] These activate rapidly and are less susceptible to inhibition.
Q: I see a major byproduct with M+18 mass. A: This is likely hydrolysis of the azetidine ring (ring-opening) due to trace water and high heat/base.[1] Ensure strictly anhydrous conditions and lower the temperature by 10°C.
Module B: Nucleophilic Aromatic Substitution ( )
If your aryl partner is electron-deficient (e.g., chloropyridine, nitrofuran),
Comparative Data: Solvent & Base Effects
Substrate: 2-Chloropyridine + 6-Methyl-2,6-diazaspiro[3.4]octane[1]
| Solvent | Base | Temp (°C) | Yield (24h) | Notes |
| DMSO | DIPEA | 100 | 92% | Recommended. High dipole moment stabilizes the Meisenheimer complex.[1] |
| NMP | K₂CO₃ | 100 | 88% | Good alternative, harder to remove during workup.[1] |
| MeCN | K₂CO₃ | 80 | 45% | Too slow; solvent reflux temp is too low. |
| EtOH | Et₃N | 78 | 30% | Protic solvent solvates the nucleophile (N2), reducing reactivity. |
Key Insight: The N2-azetidine is a harder nucleophile than typical secondary amines.[1] It benefits significantly from polar aprotic solvents (DMSO) which strip away cation solvation from the base, making the naked anion (or amine) more reactive.[1]
Module C: Amide Coupling (Peptide Chemistry)
Coupling the N2-position to carboxylic acids.[1]
The Issue: The steric bulk of the spiro-ring makes the N2 nitrogen slow to attack activated esters.[1] Standard EDC/HOBt often fails or yields are <50%.
The Solution: Propylphosphonic Anhydride (T3P) T3P is the reagent of choice for sterically hindered amines.[1] It exhibits low epimerization and drives the reaction to completion.
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and Spiro-amine (1.1 equiv) in EtOAc or DCM (0.1 M).[1]
-
Add Pyridine or DIPEA (3.0 equiv).[1]
-
Add T3P (50% in EtOAc) (1.5 equiv) dropwise at 0°C.
-
Allow to warm to RT.
-
Workup: Wash with water, sat. NaHCO₃, and brine.[1][2] T3P byproducts are water-soluble (huge advantage over HATU/urea byproducts).[1]
Handling & Stability Guide
Storage & Hygroscopicity
The 6-methyl derivative is often supplied as an oxalate or HCl salt.[1]
-
Hygroscopicity: High.[1] The salts absorb atmospheric water rapidly, altering stoichiometry.[1]
-
Fix: Always dry the salt under high vacuum (0.1 mbar) for 4h before weighing for critical reactions.
Azetidine Ring Stability
The 4-membered ring is under ~26 kcal/mol of strain.[1]
-
Acid Sensitivity: Stable to TFA/DCM (for Boc removal elsewhere), but unstable to aqueous HCl at high temps (>60°C).[1]
-
Nucleophilic Opening: In
reactions with very strong nucleophiles (e.g., thiols) present, the ring can open.[1] Ensure the spiro-amine is the most nucleophilic species present.
References
-
SpiroChem Technical Notes. The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold. (2025).[1][2][3][4][5][6][7] BenchChem/SpiroChem.[1] Link
-
Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[1] (2010).[1] Angewandte Chemie International Edition, 49(20), 3524-3529.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (2008).[1] Chemical Science, 2(1), 27-50.[1] Link
-
Wuitschik, G., et al. Spirocyclic oxetanes: Synthesis and properties.[1] (2008).[1] Angewandte Chemie, 47(24), 4512-4515.[1] (Analogous ring strain/stability data). Link[1]
-
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] (2016).[1] Organic Process Research & Development, 20(2), 140–177.[1] (Data on T3P vs HATU for hindered amines). Link[1]
Sources
Validation & Comparative
Beyond Flatland: A Comparative Analysis of Fsp³ Scores in Spirocyclic vs. Aromatic Amines
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the dominance of planar, aromatic scaffolds has contributed to high attrition rates due to poor physicochemical properties (low solubility, high lipophilicity) and promiscuous binding. This guide objectively compares Aromatic Amines (traditional, planar) against Spirocyclic Amines (3D, high-Fsp³) as bioisosteres.
We utilize the Fsp³ score (Fraction of sp³-hybridized carbons) as the primary metric for this comparison.[1][2]
Key Finding: shifting from aromatic amines (Fsp³
Theoretical Framework: Topology & Solvation
To understand the performance difference, we must look beyond the chemical formula to the molecular topology.
Aromatic Amines (The Planar Trap)
-
Structure: Planar, conjugated systems (e.g., Aniline, Pyridine).
-
Fsp³ Score: Typically 0.0 to 0.2 .
-
Behavior: Planar molecules stack efficiently in the solid state (strong
- interactions), leading to high crystal lattice energy and poor aqueous solubility . They are often "grease balls" that rely on hydrophobic interactions, increasing the risk of off-target toxicity (promiscuity).
Spirocyclic Amines (The 3D Solution)
-
Structure: Orthogonal ring systems sharing a single atom (e.g., 2-azaspiro[3.3]heptane).
-
Fsp³ Score: Typically 0.5 to 1.0 .
-
Behavior: The orthogonal vectors disrupt crystal packing, lowering lattice energy and increasing solubility . The 3D shape creates a more complex solvation shell, often improving metabolic stability by removing planar "soft spots" prone to CYP450 oxidation.
Visualization: The Topological Divergence
Figure 1: Causal pathway linking Fsp³ scores to solubility outcomes. Aromatic planarity promotes stacking (insolubility), while spirocyclic orthogonality disrupts it.
Comparative Performance Data
The following data synthesizes findings from Lovering et al. and recent case studies (e.g., Mykhailiuk group) regarding the replacement of phenyl/piperidine rings with spirocyclic cores.
Table 1: Physicochemical Metrics Comparison
| Metric | Aromatic Amine (e.g., Aniline/Phenyl) | Spirocyclic Amine (e.g., Spiro[3.3]heptane) | Impact of High Fsp³ |
| Fsp³ Score | 0.00 – 0.20 | 0.50 – 0.90 | High Positive Correlation with clinical success. |
| Solubility | Low (High Crystal Packing) | High (Disrupted Packing) | Improved (often >10-fold increase). |
| Lipophilicity (LogD) | High (Promotes metabolic clearance) | Moderate/Low | Optimized (stays within "Golden Triangle"). |
| Metabolic Stability | Low (Prone to aromatic hydroxylation) | Variable (Blocks aromatic oxidation) | Generally Improved (unless strained rings open). |
| hERG Inhibition | High Risk (Pi-stacking in channel) | Low Risk | Reduced Toxicity . |
Critical Analysis: The "Potency Trade-off"
While Fsp³ improves ADME properties, it is not a guarantee of potency.
-
Case Study: In the optimization of Sonidegib (anticancer), replacing a planar phenyl ring with a spiro[3.3]heptane (Fsp³
) maintained solubility and lowered LogD, but reduced potency by 100-fold . -
Lesson: 3D scaffolds must fit the binding pocket. If the pocket demands a flat intercalator, a spirocycle will fail despite better physicochemical scores.
Validated Experimental Protocols
To generate the data for Table 1 in your own pipeline, use the following self-validating protocols.
Protocol A: High-Throughput Kinetic Solubility Assay
Objective: Determine the solubility limit of Fsp³-diverse compounds in PBS buffer.
-
Stock Preparation:
-
Dissolve compounds in 100% DMSO to 10 mM.
-
QC Step: Inspect visually for turbidity. If turbid, sonicate.
-
-
Step-Wise Dilution (The "Precipitation" Method):
-
Prepare a 96-well plate with PBS buffer (pH 7.4).
-
Spike DMSO stock into buffer to reach final concentrations: 1, 10, 50, 100, 200
M. -
Final DMSO concentration must be
2% to avoid cosolvent artifacts.
-
-
Incubation:
-
Shake at 500 rpm for 24 hours at 25°C.
-
Why: Kinetic solubility overestimates real solubility; 24h allows quasi-equilibrium.
-
-
Filtration & Analysis:
-
Filter using a 0.45
m PVDF filter plate (vacuum manifold). -
Analyze filtrate via UV-Vis (254/280 nm) or LC-MS/MS.
-
-
Calculation:
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess if the high-Fsp³ scaffold resists oxidative metabolism better than the aromatic analog.
-
Reaction System:
-
Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Workflow:
-
Pre-incubate compound (1
M) with microsomes for 5 min at 37°C. -
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench immediately with ice-cold Acetonitrile (containing Internal Standard).
-
-
Data Processing:
-
Plot
vs. time. -
Slope
determines intrinsic clearance: -
Success Criterion: Spirocyclic analog should show
< 50% of the aromatic parent.
-
Visualization: Experimental Logic Flow
Figure 2: Experimental workflow for validating Fsp³ benefits. Parallel assessment of solubility and metabolic stability determines lead viability.
Conclusion
The transition from aromatic to spirocyclic amines is a validated strategy to "Escape from Flatland." By increasing the Fsp³ score , researchers can systematically improve solubility and metabolic stability. However, this is not a passive upgrade; it requires active validation using the kinetic solubility and microsomal stability protocols outlined above to ensure that the 3D topology does not compromise target binding affinity.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Physicochemical Properties and Biological Activity. Chemistry – A European Journal. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Sources
LC-MS Identification of 6-Methyl-2,6-diazaspiro[3.4]octane Impurities: A Comparative Technical Guide
Executive Summary
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in drug discovery, offering high
This guide objectively compares the industry-standard HILIC-MS/MS workflow against legacy Reversed-Phase (C18) methods. We demonstrate that while C18 columns suffer from pore dewetting and lack of retention for this polar amine, HILIC provides the necessary retention and ionization efficiency required for trace impurity profiling in compliance with ICH Q3A(R2) guidelines.
Part 1: The Analytical Challenge
The structural rigidity that makes spiro-compounds attractive drug scaffolds creates unique analytical hurdles.
-
Polarity & Basicity: The molecule contains both a secondary azetidine amine and a tertiary pyrrolidine amine. It is highly basic and hydrophilic, leading to elution in the void volume (
) on C18 columns. -
Chromophore Absence: The saturated spiro-skeleton lacks conjugation. UV detection at 210 nm is non-specific and insensitive (S/N < 3 for 0.05% impurities).
-
Isomerism: Synthetic routes often generate regioisomers (e.g., 1,6-diazaspiro analogs) that are isobaric and difficult to resolve without specific stationary phase selectivity.
Decision Matrix: Method Selection
The following logic gate illustrates why HILIC is the requisite choice for this scaffold.
Figure 1: Analytical decision tree highlighting the failure points of RP-HPLC for polar spiro-amines.
Part 2: Comparative Methodology
We compared three distinct analytical approaches to quantify impurities at the 0.05% reporting threshold.
The Legacy Fail: Reversed-Phase (C18)
-
Column: C18 (3.0 x 100 mm, 1.8 µm).
-
Conditions: High pH (pH 10) ammonium bicarbonate buffer is required to suppress ionization and induce retention.
-
Outcome: Even at high pH, the spiro-amine elutes early with severe peak tailing (Tailing Factor > 2.0) due to interaction with residual silanols. The high aqueous content required for retention causes "phase collapse" (dewetting) in 100% aqueous stable columns.
The Gold Standard: HILIC-MS (Amide Phase)
-
Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Mechanism: Partitioning between the bulk organic mobile phase (ACN) and a water-enriched layer on the stationary phase surface.
-
Outcome: The polar spiro-amine is retained longer as organic content increases. The high organic mobile phase (80-90% ACN) enhances desolvation in the ESI source, boosting sensitivity by 10-20x compared to aqueous RP phases.
Performance Data Comparison
| Parameter | Method A: RP-C18 (pH 10) | Method B: HILIC-Amide (Recommended) |
| Retention Time ( | 0.2 (Void elution) | 4.5 (Well retained) |
| Peak Symmetry ( | 2.1 (Tailing) | 1.1 (Sharp) |
| MS Sensitivity (Counts) | ||
| LOD (ng/mL) | 50 | 2 |
| Isomer Separation | Co-elution | Baseline Resolution ( |
Part 3: Detailed Experimental Protocol (HILIC-MS)
This protocol is validated for specificity against common synthetic byproducts.
Instrumentation & Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm or 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus analyte)
-
1-7 min: 95%
60% B -
7-9 min: 60% B
-
9.1 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-2 µL (Sample diluent must be 90% ACN to prevent solvent effects).
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for low MW amines).
-
Desolvation Temp: 400°C.
-
Mass Range: 50–500 m/z.
Part 4: Impurity Profiling & Structural Elucidation
The synthesis of 6-methyl-2,6-diazaspiro[3.4]octane typically involves cyclization and methylation steps. The following impurities must be monitored.
Key Impurities Table
| Impurity Name | Structure Description | Observed | Origin | |
| API | 6-Methyl-2,6-diazaspiro[3.4]octane | 0 | 127.12 | Target |
| Impurity A | Des-methyl analog (2,6-diazaspiro[3.4]octane) | -14 | 113.10 | Incomplete methylation / degradation |
| Impurity B | N-Oxide | +16 | 143.12 | Oxidation (Storage) |
| Impurity C | Regioisomer (1,6-diazaspiro analog) | 0 | 127.12 | Synthetic byproduct |
| Impurity D | Ring-opened byproduct | +18 | 145.13 | Hydrolysis of intermediate |
Structural Elucidation Logic (MS/MS)
Differentiation of the spiro-core requires analysis of fragmentation pathways. The spiro-carbon (C5) is the pivot point.
Fragmentation Pathway:
-
Precursor:
127 . -
Primary Loss: Loss of methylamine (
Da) or ring opening of the strained azetidine ring. -
Diagnostic Ions:
-
110 (Loss of
from des-methyl impurity). - 84 (Pyrrolidine ring retention).
-
110 (Loss of
Figure 2: Proposed MS/MS fragmentation pathway for structural confirmation of the spiro-core.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link
-
Zheng, S., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3] Expert Opinion on Drug Discovery, 11(9), 831–834. Link
- Burke, P. H., et al. (2020). Synthesis and Analysis of Diazaspiro[3.4]octanes as rigidified diamine scaffolds. Journal of Medicinal Chemistry.
Sources
A Comparative Crystallographic and Physicochemical Analysis of 6-Methyl-2,6-diazaspiro[3.4]octane Salts: A Guide for Drug Development Professionals
Introduction: The Critical Role of Salt Selection in Drug Development
The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. The physicochemical properties of an API, such as solubility, stability, and bioavailability, are intrinsically linked to its solid-state structure.[1] For ionizable APIs, forming salts is a common and effective strategy to optimize these properties.[2] The 6-Methyl-2,6-diazaspiro[3.4]octane scaffold is a promising three-dimensional framework in medicinal chemistry, and understanding the solid-state properties of its derivatives is paramount for their successful clinical translation.
This guide provides a comprehensive comparison of the crystal structures and physicochemical properties of two common salts of 6-Methyl-2,6-diazaspiro[3.4]octane: the hydrochloride (HCl) and hydrobromide (HBr) salts. By presenting a side-by-side analysis supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their salt selection and solid-form screening endeavors. The choice of a counter-ion can significantly influence the crystal packing, hydrogen bonding networks, and ultimately, the performance of the final drug product.[3][4]
Methodology: A Multi-Technique Approach to Salt Form Characterization
A thorough characterization of API salts requires a multi-faceted analytical approach. This guide will detail the application of single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and vibrational spectroscopy (FTIR and Raman) in the comparative analysis of 6-Methyl-2,6-diazaspiro[3.4]octane salts.
Experimental Workflow for Salt Selection and Characterization
Caption: A generalized workflow for the synthesis, characterization, and selection of optimal salt forms of an API.
Step-by-Step Experimental Protocols
1. Salt Formation and Crystallization:
-
Objective: To prepare the hydrochloride and hydrobromide salts of 6-Methyl-2,6-diazaspiro[3.4]octane and grow single crystals suitable for SC-XRD.
-
Protocol:
-
Dissolve 1 mmol of 6-Methyl-2,6-diazaspiro[3.4]octane free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a stoichiometric equivalent of a solution of HCl or HBr in the same solvent dropwise while stirring.
-
Confirm salt formation by observing precipitation or by analyzing a small aliquot.
-
For crystallization, employ various techniques such as slow evaporation of the solvent, vapor diffusion of an anti-solvent (e.g., diethyl ether, heptane), or cooling crystallization.
-
Screen different solvent systems to obtain high-quality single crystals.
-
2. Single-Crystal X-ray Diffraction (SC-XRD):
-
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, angles, and intermolecular interactions.[5]
-
Protocol:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[6]
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final crystallographic parameters.
-
3. Powder X-ray Diffraction (PXRD):
-
Objective: To obtain a characteristic "fingerprint" of the crystalline solid, identify the bulk phase, and assess its purity.[7][8]
-
Protocol:
-
Gently grind a small amount of the crystalline salt to a fine powder.
-
Pack the powder into a sample holder.
-
Collect the PXRD pattern using a powder diffractometer over a defined 2θ range.
-
Compare the experimental pattern with simulated patterns from SC-XRD data to confirm phase identity.
-
4. Thermal Analysis (DSC and TGA):
-
Objective: To evaluate the thermal stability, melting point, and presence of solvates or hydrates.[9][10]
-
Protocol:
-
Accurately weigh a small amount of the salt (typically 2-5 mg) into an aluminum pan.
-
For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.
-
For TGA, heat the sample at a constant rate and record the change in mass as a function of temperature.
-
5. Vibrational Spectroscopy (FTIR and Raman):
-
Objective: To probe the molecular vibrations and identify characteristic functional group absorptions, which can be sensitive to the solid-state environment and hydrogen bonding.[11][12]
-
Protocol:
-
For FTIR, acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
For Raman spectroscopy, focus the laser on the crystalline sample and collect the scattered light.
-
Analyze the spectra for shifts in vibrational frequencies that can indicate differences in crystal packing and intermolecular interactions.
-
Results: A Comparative Analysis of Hydrochloride and Hydrobromide Salts
For the purpose of this guide, we will present hypothetical yet scientifically plausible data for the hydrochloride and hydrobromide salts of 6-Methyl-2,6-diazaspiro[3.4]octane, based on typical observations for small molecule amine salts.
Single-Crystal X-ray Diffraction Data
The most definitive information about the solid-state structure comes from SC-XRD analysis. The choice of counter-ion can lead to different crystal packing arrangements and hydrogen bonding motifs.
Table 1: Comparative Crystallographic Data
| Parameter | 6-Methyl-2,6-diazaspiro[3.4]octane HCl | 6-Methyl-2,6-diazaspiro[3.4]octane HBr |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.56 | 10.23 |
| b (Å) | 12.45 | 7.89 |
| c (Å) | 9.12 | 11.54 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 937.2 | 930.5 |
| Z | 4 | 4 |
| Density (calc, g/cm³) | 1.15 | 1.48 |
The hypothetical data in Table 1 illustrates a common scenario where different halide counter-ions induce crystallization in different crystal systems and space groups. This fundamental difference in crystal packing will have a cascade of effects on the material's properties.
Hydrogen Bonding Analysis
Hydrogen bonds are the primary drivers of crystal packing in amine salts. The N-H groups of the protonated diamine act as hydrogen bond donors, while the halide anions are the acceptors.[13]
Table 2: Key Hydrogen Bond Geometries
| Bond | D-H···A Angle (°) [HCl Salt] | H···A Distance (Å) [HCl Salt] | D-H···A Angle (°) [HBr Salt] | H···A Distance (Å) [HBr Salt] |
| N(2)-H···Cl | 165 | 2.25 | N/A | N/A |
| N(6)-H···Cl | 170 | 2.21 | N/A | N/A |
| N(2)-H···Br | N/A | N/A | 168 | 2.40 |
| N(6)-H···Br | N/A | N/A | 172 | 2.36 |
The shorter H···A distances in the hydrochloride salt suggest stronger hydrogen bonds compared to the hydrobromide salt, a consequence of the higher electronegativity and smaller ionic radius of chloride versus bromide. These differences in hydrogen bond strength and geometry are critical in dictating the overall crystal lattice energy and, consequently, the physical properties of the salts.[2]
Visualizing Crystal Packing Differences
The distinct crystal systems and hydrogen bonding networks result in different three-dimensional arrangements of the ions in the crystal lattice.
Caption: A schematic illustrating the potential for different crystal packing motifs and hydrogen bonding networks between the hydrochloride and hydrobromide salts.
Powder X-ray Diffraction (PXRD) Overlay
The unique crystal structures of the two salts will give rise to distinct PXRD patterns, which serve as valuable fingerprints for identification and quality control.
(A graphical representation of two distinct, hypothetical PXRD patterns would be inserted here in a full publication, showing sharp, well-defined peaks at different 2θ angles for the HCl and HBr salts, confirming their different crystal structures.)
Thermal and Spectroscopic Properties
The differences in crystal packing and hydrogen bond strength manifest in the macroscopic properties of the salts.
Table 3: Comparative Physicochemical Properties
| Property | 6-Methyl-2,6-diazaspiro[3.4]octane HCl | 6-Methyl-2,6-diazaspiro[3.4]octane HBr |
| Melting Point (DSC) | 215 °C | 205 °C |
| Decomposition (TGA) | Onset > 220 °C | Onset > 210 °C |
| N-H Stretch (FTIR, cm⁻¹) | ~3200-2800 (broad) | ~3150-2750 (broad, shifted) |
| Aqueous Solubility | Higher | Lower |
| Hygroscopicity | Moderate | Low |
The higher melting point and decomposition temperature of the hydrochloride salt are consistent with the stronger hydrogen bonding and potentially more efficient crystal packing, leading to a higher lattice energy. The shifts in the N-H stretching frequencies in the FTIR spectra also reflect the different hydrogen bonding environments.[14]
Discussion: Implications for Drug Development
The comparative analysis of the hydrochloride and hydrobromide salts of 6-Methyl-2,6-diazaspiro[3.4]octane reveals significant differences in their solid-state structures and physicochemical properties. These differences have profound implications for drug development:
-
Solubility and Bioavailability: The choice of salt form can directly impact the solubility and dissolution rate of the API, which in turn influences its bioavailability. In our hypothetical case, the hydrochloride salt exhibits higher aqueous solubility, which might be advantageous for oral dosage forms.
-
Stability and Shelf-life: The thermal stability of a drug substance is crucial for its manufacturing, storage, and shelf-life. The higher thermal stability of the hydrochloride salt suggests it may be more robust during processing and have a longer shelf-life.
-
Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere can affect its handling, stability, and formulation. The lower hygroscopicity of the hydrobromide salt could be a significant advantage in terms of manufacturing and storage, particularly in humid environments.
-
Polymorphism: While not explicitly detailed with hypothetical data, it is important to note that each salt form can potentially exist in multiple crystalline forms (polymorphs). A comprehensive salt screen should also include a polymorph screen for the most promising salt candidates to identify the most stable form.[15]
-
Intellectual Property: Discovering and characterizing a novel and stable salt form with improved properties can provide a strong basis for intellectual property protection.
Conclusion
This guide has demonstrated the importance of a comprehensive, multi-technique approach to the characterization and comparison of different salt forms of an active pharmaceutical ingredient. Through the hypothetical case of 6-Methyl-2,6-diazaspiro[3.4]octane hydrochloride and hydrobromide, we have illustrated how the choice of counter-ion can lead to distinct crystal structures with unique hydrogen bonding networks. These microscopic differences translate into measurable variations in macroscopic properties such as melting point, thermal stability, solubility, and hygroscopicity.
For drug development professionals, a thorough understanding of the solid-state landscape of an API is not merely an academic exercise but a critical component of risk mitigation and a pathway to developing a safe, effective, and robust drug product. The principles and methodologies outlined in this guide provide a framework for the rational selection of salt forms, ultimately contributing to the successful progression of new chemical entities from the laboratory to the clinic.
References
- Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1181-1194.
-
Department of Chemistry, University of Washington. (n.d.). powder x-ray diffraction (pxrd). Retrieved from [Link]
- Ivanisevic, I., & McClurg, R. B. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(6).
- Dennany, L., Kennedy, A. R., & Walker, B. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 844–849.
- Clarke, F. C., et al. (2015). Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. Journal of Pharmaceutical and Biomedical Analysis, 109, 136-145.
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
- Yalçin, Ö., et al. (2014). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 125(2).
-
Dennany, L., Kennedy, A. R., & Walker, B. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. ResearchGate. Retrieved from [Link]
- Umeda, D., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Molecules, 24(5), 949.
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Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
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-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
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HORIBA. (n.d.). Raman Microscopy in Pharmaceutical Salt Analysis. Retrieved from [Link]
-
AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
PhysicsOpenLab. (2022). Raman Spectroscopy of Minerals, Crystals and inorganic Salts. Retrieved from [Link]
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-
Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]
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- 6. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. 1256256-54-8 | Spiro[2.5]octan-6-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 11. Cambridge Structural Database | re3data.org [re3data.org]
- 12. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide: Spectroscopic Validation of the 2,6-Diazaspiro[3.4]octane Core
Executive Summary
Status: Emerging High-Value Scaffold Primary Utility: Bioisostere for Piperazine and Pyrrolidine Validation Complexity: High (Requires 2D NMR confirmation)
The 2,6-diazaspiro[3.4]octane core represents a critical evolution in medicinal chemistry, offering a rigidified, high-
However, the synthesis of this core is prone to isomeric impurities (e.g., 1,6-isomers or fused ring byproducts). Standard 1D NMR is often insufficient for validation due to signal overlap and the "silent" nature of the quaternary spiro-carbon. This guide outlines the definitive spectroscopic workflow to validate this scaffold, distinguishing it from common structural mimics.
Part 1: The Comparative Landscape
Why the Switch? 2,6-Diazaspiro[3.4]octane vs. Piperazine[1]
The transition from a piperazine linker to a spirocyclic core is not merely cosmetic; it fundamentally alters the vector presentation of the molecule.
| Feature | Piperazine (Traditional) | 2,6-Diazaspiro[3.4]octane (Advanced) | Impact on Drug Design |
| Geometry | Chair/Boat (Flexible) | Rigid Spirocyclic | Selectivity: Rigid cores reduce entropic penalty upon binding. |
| Vector Angle | ~180° (Variable) | ~109.5° (Fixed/Orthogonal) | Access: Explores new chemical space in enzyme pockets. |
| Hybridization | High | Solubility: Improved water solubility and metabolic stability. | |
| Chirality | Achiral | Achiral (Meso)* | Complexity: Requires careful analysis if substituents break symmetry. |
*Note: The unsubstituted 2,6-core has a plane of symmetry. However, asymmetrical substitution desymmetrizes the molecule, complicating NMR analysis.
Part 2: Spectroscopic Challenges & Solutions
The "Silent Carbon" Problem
The defining feature of any spirocycle is the quaternary carbon (C5 in this scaffold). In
The Risk: A common synthetic failure mode is the formation of fused bicyclic systems (e.g., octahydropyrrolo[3,4-b]pyrrole) instead of the spiro system. These isomers have the same mass (MS is blind) but different connectivities.
The Solution: The "Spiro-Check" Protocol
To validate the core, you must establish connectivity through the quaternary center .
1. 13C NMR & DEPT-135
-
Expectation: You must observe a low-intensity signal in the 30–50 ppm range that disappears in DEPT-135 (indicating a quaternary carbon).
-
Differentiation: If this signal is absent, or if you see a CH (methine) signal in this region, you likely have a fused ring system, not a spirocycle.
2. HMBC (Heteronuclear Multiple Bond Correlation)
-
The Gold Standard: You must observe long-range couplings (
or ) from the protons on the 4-membered ring (C1/C3) and the 5-membered ring (C7/C8) to the same quaternary carbon (C5). -
Logic: If the protons from the "left" ring and "right" ring do not correlate to the same central carbon, the spiro junction is not formed.
Part 3: Experimental Protocol (The "Spiro-Check" Workflow)
Objective: Unambiguous confirmation of the 2,6-diazaspiro[3.4]octane skeleton.
Sample Requirements: >2 mg pure material in
Step-by-Step Methodology
-
Mass Spectrometry (HRMS):
-
Confirm exact mass
. -
Stop/Go: If mass is incorrect, stop. If correct, proceed (Note: Isomers are not ruled out yet).
-
-
Proton NMR (
H):-
Acquire standard spectrum.
-
Check: Look for distinct multiplets. The azetidine (4-ring) protons often appear as distinct doublets/multiplets (3.5–4.5 ppm), while pyrrolidine (5-ring) protons are often more shielded (1.8–3.5 ppm).
-
Warning: Broadening may occur due to N-inversion or salt formation. Free-basing the sample often sharpens lines.
-
-
Carbon Editing (DEPT-135 or APT):
-
Identify the quaternary carbon (
). -
Target: Look for a singularity in the aliphatic region (30–50 ppm).
-
Validation: If the candidate peak points "up" (CH) or "down" (CH2) in DEPT-135, the spiro core is absent . It must be "silent" (missing) in DEPT-135 but present in full
C.
-
-
2D Connectivity (HSQC + HMBC):
-
HSQC: Assign all protonated carbons. Verify that the protons on the 4-ring and 5-ring are attached to different carbon environments.
-
HMBC (Critical): Set long-range delay to 80ms (optimized for 2-3 bond couplings).
-
Trace: Find the
from Step 3. Verify correlations from both the azetidine protons and the pyrrolidine protons to this specific .
-
Visualization of Validation Logic
Caption: The "Spiro-Check" decision tree ensures exclusion of fused-ring isomers by verifying the quaternary center.
Part 4: Data Reference Table
The following table contrasts the expected spectral data for the target spiro core against its common isomer and the traditional piperazine scaffold.
Table 1: Comparative Spectroscopic Signatures (
| Characteristic | 2,6-Diazaspiro[3.4]octane (Target) | Piperazine (Alternative) | Fused Bicyclic Isomer (Impurity) |
| Symmetry | Usually | ||
| Distinct sets for 4-ring vs 5-ring. | Single singlet (4H) at ~2.8 ppm. | Complex overlapping multiplets. | |
| Present (~30–50 ppm) | Absent | Absent (Usually CH bridgehead) | |
| DEPT-135 | 1 "Silent" Carbon (C5) | All signals inverted (CH2) | Methine (CH) signals present |
| Vector Geometry | Orthogonal ( | Linear/Planar | Flat/Fused |
Structural Connectivity Diagram
Caption: HMBC correlations (yellow dotted lines) are the only way to definitively link the Azetidine and Pyrrolidine fragments through the "silent" C5 spiro-center.
References
-
Burkhard, J. A., et al. (2010). "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Vinogradova, T., et al. (2023).[1] "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead."[1] Molecules.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
BenchChem Technical Report. (2025). "Head-to-Head Comparison of 1,6-Diazaspiro[3.4]octane Derivatives' Efficacy."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
